molecular formula C8H8O3 B147619 3,4,5,6-Tetrahydrophthalic anhydride CAS No. 2426-02-0

3,4,5,6-Tetrahydrophthalic anhydride

Cat. No. B147619
CAS RN: 2426-02-0
M. Wt: 152.15 g/mol
InChI Key: HMMBJOWWRLZEMI-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrophthalic anhydride (THPA) is a versatile organic compound that has found a wide range of applications in the fields of organic synthesis, scientific research, and laboratory experiments. It is a white-colored crystalline solid that is formed when phthalic anhydride is heated in the presence of an acid catalyst. THPA is a key intermediate for the synthesis of various organic compounds, and it is also used as a crosslinking agent in polymers and resins. In addition, THPA has been studied extensively for its biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal structure of THPA was analyzed, revealing that it crystallizes in a specific space group with two symmetry-independent molecules per asymmetric unit. The structure evidences considerable distortion of the partially hydrogenated six-membered ring and highlights nonbonded interactions of the dipole–dipole type (Fredj et al., 2004).
  • Modelling of Crystal Structure :

    • Lattice energy calculations and molecular modelling were used to understand the crystal structures of THPA. This study supports the idea that molecules distort from their ideal geometries to improve packing in crystals (Fredj & Day, 2015).
  • Application in Polyimides :

    • THPA was reevaluated as an end cap for improving the oxidation resistance in addition polyimides. This study revealed a balance between cross-linking and aromatization, which contributes to the improved thermooxidative stability of THPA end-capped polyimides (Meador et al., 2004).
  • Influence of Metal Ions in Chemical Reactions :

    • The influence of metal ions on the allylic rearrangement of THPA was studied. The reaction is metal-dependent, leading to the formation of new lamellar coordination polymers with specific metal ions (Pang et al., 2015).
  • Kinetics of Curing Reaction in Epoxy Systems :

    • The curing reaction kinetics of an epoxy system using THPA as an anhydride curing agent was studied. This research provides insights into the effect of the curing agent on the thermomechanical and mechanical properties of the epoxy system (Ding et al., 2017).
  • Allylic Rearrangement in Water-Rich Reaction :

    • A study observed allylic rearrangement when THPA was hydrolyzed in a basic solution, highlighting the chemical behavior of THPA under specific conditions (Pang et al., 2014).
  • Synthesis and Characterization of Derivatives :

    • Research on the synthesis and characterization of new derivatives based on THPA explored its potential in creating novel compounds, which have applications in various industries (Al-Azzawi & Hammud, 2013).
  • Grafting onto Polyolefins :

    • The study on grafting THPA onto polyolefins in solution reveals its potential in modifying polymeric materials, influencing properties like melting temperature and crystallinity (Campos et al., 2004).

Safety and Hazards

3,4,5,6-Tetrahydrophthalic anhydride may cause serious damage to eyes and may cause sensitization by inhalation and skin contact. It is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

3,4,5,6-Tetrahydrophthalic anhydride (THPA) is known to interact with glutamate dehydrogenase . This enzyme plays a crucial role in amino acid metabolism, specifically in the catabolism of glutamate.

Mode of Action

The interaction of THPA with glutamate dehydrogenase results in the progressive loss of enzymatic activity and a concomitant increase in the negative charge of the protein

Pharmacokinetics

Given its molecular weight of 1521473 , it is likely to be absorbed and distributed in the body following administration. The metabolism and excretion of THPA would depend on various factors including the route of administration and the individual’s metabolic rate.

Action Environment

The action, efficacy, and stability of THPA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of THPA, potentially influencing its interaction with glutamate dehydrogenase Additionally, temperature can impact the rate of enzymatic reactions and thus the degree of enzyme inhibition by THPA

Biochemical Analysis

Biochemical Properties

3,4,5,6-Tetrahydrophthalic anhydride plays a significant role in biochemical reactions, particularly in the modification of enzymes and proteins. One notable interaction is with glutamate dehydrogenase, where this compound modifies the enzyme at pH 8.0, leading to a progressive loss of enzymatic activity and an increase in the negative charge of the protein . This modification highlights the compound’s ability to alter protein structure and function, making it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying key enzymes and proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of glutamate dehydrogenase by this compound results in the loss of enzymatic activity, which can affect metabolic pathways and energy production within the cell . This compound’s ability to alter protein function underscores its potential impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound modifies enzymes such as glutamate dehydrogenase, leading to changes in their activity and function This modification involves the addition of the anhydride group to specific amino acid residues, resulting in altered protein structure and function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH and temperature, which can affect its reactivity and long-term effects on cellular function. Studies have shown that the modification of enzymes by this compound can lead to progressive changes in enzymatic activity over time . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein function. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies . These dosage-dependent effects are critical for assessing the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s modification of enzymes such as glutamate dehydrogenase can impact metabolic pathways related to energy production and amino acid metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for understanding its cellular effects and optimizing its use in experimental studies .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

properties

IUPAC Name

4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBJOWWRLZEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075298
Record name 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-
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Molecular Weight

152.15 g/mol
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CAS RN

2426-02-0
Record name 3,4,5,6-Tetrahydrophthalic anhydride
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Record name 3,4,5,6-Tetrahydrophthalic acid anhydride
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Record name 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A:* Molecular Formula: C8H8O3* Molecular Weight: 152.15 g/mol * Spectroscopic Data: While the provided abstracts don't provide comprehensive spectroscopic data, they mention using changes in UV absorbance at 250 nm to measure the extent of protein modification by 3,4,5,6-tetrahydrophthalic anhydride. [] Further characterization often involves techniques like IR, NMR (both 1H and 13C), and potentially mass spectrometry. [, ]

A: this compound exhibits notable stability under acidic conditions but undergoes hydrolysis at higher pH values. This pH sensitivity has been exploited in the development of pH-responsive nanoparticles for drug delivery applications. For instance, nanoparticles composed of this compound-modified PAMAM dendrimers remain stable at physiological pH (7.4) but readily dissociate in the acidic tumor microenvironment (pH 5.0-6.0), leading to targeted drug release. [, ]

A: While the provided abstracts don't delve into computational studies specifically on this compound, one study mentions using molecular orbital calculations to understand the conformational preferences of the compound in its crystal structure. [] This suggests the possibility of employing computational methods to further explore its structural features, electronic properties, and potential interactions with biological targets. Molecular docking studies have been conducted to predict the binding affinities of this compound and its derivatives with DNA methyltransferase enzymes. []

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